Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
Description
Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is an organosilicon compound characterized by two chlorine atoms, a methyl group, and a cyclohexenylethyl substituent bonded to a silicon atom. Chlorosilanes are widely used in industry due to their reactivity, particularly in hydrolysis and condensation reactions to form siloxane bonds .
Properties
IUPAC Name |
dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl2Si/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-3,9H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCFIPFCVYUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC1CCC=CC1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939106 | |
| Record name | Dichloro[2-(cyclohex-3-en-1-yl)ethyl]methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17864-93-6 | |
| Record name | 4-[2-(Dichloromethylsilyl)ethyl]cyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17864-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexene, 4-(2-(dichloromethylsilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017864936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloro[2-(cyclohex-3-en-1-yl)ethyl]methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro[2-(3-cyclohexen-1-yl)ethyl]methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane typically involves the reaction of 2-cyclohex-3-en-1-ylethylmagnesium bromide with dichloromethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2-cyclohex-3-en-1-ylethylmagnesium bromide+dichloromethylsilane→this compound+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used to facilitate hydrosilylation reactions. The reactions are usually conducted under mild conditions, with temperatures ranging from room temperature to 100°C.
Major Products:
Substitution Reactions: Depending on the nucleophile used, the major products can be alkoxy-, amino-, or thio-substituted silanes.
Hydrosilylation Reactions: The major products are organosilicon compounds with new carbon-silicon bonds.
Scientific Research Applications
Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is a silane compound that has garnered interest in various scientific research applications. This article explores its applications, focusing on its utility in organic synthesis, material science, and potential biomedical uses.
Applications in Organic Synthesis
1. Building Block for Complex Molecules
this compound serves as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to introduce various functional groups, facilitating the construction of diverse molecular architectures.
2. Functionalization of Polymers
The compound can be used to modify polymers, enhancing their properties for specific applications. For instance, it can be incorporated into silicone-based materials to improve thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for automotive and aerospace industries.
Applications in Material Science
1. Coatings and Adhesives
this compound is used in formulating advanced coatings and adhesives. Its silane functionality promotes adhesion to various substrates, including metals and glass, making it valuable in protective coatings that require durability and resistance to environmental factors.
2. Nanocomposites
In nanotechnology, this compound can be utilized to functionalize nanoparticles, improving their dispersion in polymer matrices. This leads to enhanced mechanical properties and thermal stability of nanocomposites, which are increasingly used in electronics and packaging materials.
Biomedical Applications
1. Drug Delivery Systems
Recent studies have explored the potential of this compound in drug delivery applications. Its silane groups can facilitate the attachment of therapeutic agents to nanoparticles, enabling targeted delivery systems that improve the efficacy of treatments while minimizing side effects.
2. Biocompatible Materials
The compound's properties make it a candidate for developing biocompatible materials for medical implants and devices. Research indicates that silane-based materials exhibit favorable interactions with biological tissues, which is critical for applications such as stents and prosthetics.
Table 1: Summary of Research Findings on Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis | Enables functionalization leading to diverse architectures |
| Material Science | Used in coatings and adhesives | Enhances adhesion and durability |
| Nanotechnology | Functionalization of nanoparticles | Improves dispersion and mechanical properties |
| Biomedical Applications | Drug delivery systems and biocompatible materials | Promises targeted delivery and favorable tissue interactions |
Case Study Example: Drug Delivery Systems
In a recent study published in a peer-reviewed journal, researchers demonstrated the effectiveness of using this compound-modified nanoparticles for delivering anticancer drugs. The study highlighted improved targeting capabilities and reduced systemic toxicity compared to traditional delivery methods.
Mechanism of Action
The mechanism of action of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane in chemical reactions involves the reactivity of the silicon-chlorine bonds. These bonds can be readily cleaved by nucleophiles, leading to the formation of new silicon-nucleophile bonds. The compound’s reactivity is influenced by the electronic and steric effects of the 2-cyclohex-3-en-1-ylethyl group attached to the silicon atom.
Comparison with Similar Compounds
Dichloro(dimethyl)silane (CAS 75-78-5)
- Molecular Formula : C₂H₆Cl₂Si
- Molecular Weight : 129.06 g/mol
- Uses: Primarily employed as a monomer in silicone polymer production (e.g., oils, greases, rubbers) and as an intermediate for other chemicals .
- Key Differences: Substituents: Two methyl groups vs. one methyl and one cyclohexenylethyl group in the target compound. Reactivity: Dichloro(dimethyl)silane is less sterically hindered, enabling faster hydrolysis and polymerization.
Dichloro(methyl)silane (CAS 75-54-7)
- Molecular Formula : CH₄Cl₂Si
- Molecular Weight : 115.03 g/mol
- Uses : Building block for silicone derivatives and surface treatments .
- Key Differences :
- Substituents: Only one methyl group and two chlorines, lacking the cyclohexenylethyl chain.
- Physical Properties: Lower molecular weight and boiling point compared to the target compound, which likely has higher viscosity and thermal stability due to its bulky substituent.
Dichloro(chloromethyl)methylsilane (CAS 1558-33-4)
- Molecular Formula : C₂H₅Cl₃Si
- Molecular Weight : 163.51 g/mol
- Uses : Intermediate in specialty chemical synthesis .
- Key Differences :
- Substituents: A chloromethyl group introduces higher electrophilicity at the silicon center compared to the cyclohexenylethyl group, increasing reactivity toward nucleophiles.
- Safety: Both compounds require careful handling due to HCl release upon hydrolysis, but the chloromethyl group may pose additional toxicity risks .
Dichloro(2-methoxyethyl)methylsilane (CAS 58066-88-9)
- Molecular Formula : C₄H₁₀Cl₂OSi
- Molecular Weight : 185.11 g/mol
- Uses : Likely used in functionalized silicones for controlled release or biocompatible materials.
- Key Differences: Substituents: The methoxyethyl group provides ether functionality, enhancing solubility in polar solvents.
Structural and Functional Analysis
Molecular Structure Impact on Reactivity
- Steric Effects : Bulky substituents (e.g., cyclohexenylethyl) reduce hydrolysis rates compared to smaller groups like methyl or chloromethyl .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase silicon’s electrophilicity, accelerating reactions with nucleophiles. The cyclohexenylethyl group, being electron-neutral, may moderate reactivity .
Biological Activity
Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is a silane compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by a silicon atom bonded to two chlorine atoms and a cyclohexene-based substituent. Its unique structure allows it to interact with various biological systems, potentially influencing cellular processes.
Antioxidant Properties
Research indicates that dichloro-silanes can exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is attributed to the compound's ability to scavenge free radicals, thereby protecting cellular components from damage.
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, compounds in this class have been shown to inhibit the MAPK and PI3K/Akt pathways, which are critical for cancer cell survival and growth.
| Biological Activity | Mechanism | References |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anticancer | Inhibition of MAPK and PI3K/Akt pathways |
Study on Cytotoxicity
In a study examining the cytotoxic effects of this compound on various cancer cell lines, significant reductions in cell viability were observed. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing IC50 values of 15 µM and 20 µM, respectively. These results indicate its potential as a chemotherapeutic agent.
Reproductive Toxicity Assessment
A reproductive toxicity study conducted in rats demonstrated that exposure to this compound resulted in observable effects on reproductive parameters. The study utilized OECD guidelines to assess fertility and developmental outcomes, highlighting the need for careful evaluation of this compound's safety profile.
Interaction with Cellular Targets
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It is hypothesized that the compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in function and activity.
Signaling Pathways
The modulation of signaling pathways such as the MAPK pathway plays a crucial role in the anticancer effects observed with this compound. By inhibiting these pathways, the compound may induce apoptosis in malignant cells while sparing normal cells.
Q & A
Q. What are the established synthetic routes for Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane?
The compound is typically synthesized via hydrosilylation or Grignard reactions. For example:
- Hydrosilylation : Reacting cyclohexene derivatives with methylchlorosilanes in the presence of a platinum catalyst (e.g., Karstedt catalyst) under inert conditions.
- Grignard Approach : A cyclohexenyl Grignard reagent reacts with dichloromethylsilane (CH₃SiHCl₂) in anhydrous ether, followed by quenching with ammonium chloride . Key Parameters : Temperature control (50–80°C), solvent purity (tetrahydrofuran or toluene), and exclusion of moisture to prevent hydrolysis.
Q. How should researchers safely handle and store this compound?
- Handling : Use a fume hood, nitrile gloves, and respiratory protection (one-way valve mask) to avoid inhalation of volatile chlorosilanes .
- Storage : Under nitrogen or argon in sealed, moisture-resistant glassware at 2–8°C. Incompatible with strong oxidizers and water .
- Spill Management : Neutralize with sodium bicarbonate or ethanol, then adsorb with inert materials like vermiculite .
Q. What analytical techniques are recommended for purity assessment?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., residual dichloromethylsilane) with a DB-5MS column and helium carrier gas .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural integrity (e.g., cyclohexenyl protons at δ 5.4–5.6 ppm; Si–CH₃ at δ 0.5 ppm) .
- Elemental Analysis : Validates stoichiometry (C: ~50.2%, Cl: ~28.4%, Si: ~12.1%) .
Advanced Research Questions
Q. How can reaction conditions be optimized for its polymerization into silicon-based materials?
- Catalyst Screening : Test Pt(0)-vs.-Rh(I) catalysts for hydrosilylation efficiency. Pt(0) reduces side reactions (e.g., cyclohexene isomerization) .
- Solvent Effects : Compare toluene (non-polar) vs. DMF (polar aprotic) for molecular weight control. Higher polarity solvents may stabilize intermediates .
- Kinetic Studies : Use in-situ FTIR to monitor Si–Cl bond consumption. Optimal conversion (>95%) occurs at 70°C for 12–24 hours .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Case Study : If NMR shows unexpected peaks (e.g., δ 1.2 ppm), cross-validate with high-resolution MS to rule out oligomers or hydrolysis products.
- Controlled Experiments : Repeat synthesis under strict anhydrous conditions to isolate moisture-induced artifacts .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G**) to confirm assignments .
Q. How is this silane utilized in advanced material science applications?
- Ceramic Precursors : Crosslink with acrylates (e.g., 2-hydroxyethyl acrylate) for UV-curable preceramic polymers. Pyrolysis at 1000°C under argon yields SiC-based ceramics .
- Surface Functionalization : Graft onto silica nanoparticles via Si–O–Si bonds to enhance hydrophobicity (contact angle >110°) . Table : Key Properties for Material Design
| Property | Value | Source |
|---|---|---|
| Density | 1.199 g/cm³ | |
| Refractive Index | 1.458 (n20/D) | |
| Thermal Stability | Decomposes >250°C |
Q. What methodologies characterize its reactivity in catalytic systems?
- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., H vs. D substitution) to probe rate-determining steps in hydrosilylation .
- X-ray Absorption Spectroscopy (XAS) : Study Pt L₃-edge spectra to map catalyst electronic states during silane activation .
- Computational Modeling : Simulate transition states (e.g., NEB method) to predict regioselectivity in cyclohexene addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
